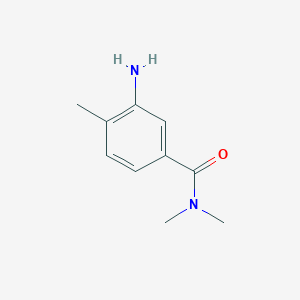

3-amino-N,N,4-trimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-N,N,4-trimethylbenzamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is typically a light yellow to yellow powder or crystals .

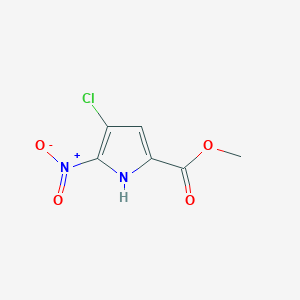

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with an amino group and three methyl groups attached . The exact spatial arrangement of these groups would depend on the specific synthesis method and conditions.Physical and Chemical Properties Analysis

This compound is a light yellow to yellow powder or crystals . It has a molecular weight of 178.23 . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds

Synthesis of Aromatic Polyimides

Research has explored the synthesis and characterization of novel aromatic polyimides, including compounds related to "3-amino-N,N,4-trimethylbenzamide." These studies focus on creating materials with specific properties, such as solubility in organic solvents and thermal stability, potentially applicable in high-performance materials and electronics (Butt et al., 2005).

Antioxidant Activity of Amino-Substituted Benzamides

Investigation into the electrochemical oxidation mechanisms of amino-substituted benzamides reveals their potential as powerful antioxidants by scavenging free radicals. This research provides insights into how these compounds can contribute to understanding the free radical scavenging activity of antioxidants (Jovanović et al., 2020).

Pharmacological Applications and Molecular Mechanisms

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Studies have shown that compounds like 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase (PARP), exhibit beneficial effects against ischemia/reperfusion injury in heart transplantation, indicating their potential in reducing myocardial reperfusion injury. This research opens pathways for exploring PARP inhibitors in therapeutic applications to prevent energy depletion and cellular damage (Fiorillo et al., 2003).

Neuroprotective Properties in Epilepsy

The neuroprotective effects of PARP inhibition, using compounds like 3-aminobenzamide, have been investigated in the context of hippocampal neuron death induced by seizures. Such studies highlight the therapeutic value of these inhibitors in preventing apoptosis and activating cell survival signaling pathways (Wang et al., 2007).

Modulation of DNA Methyltransferase Activity

Research has also delved into the interaction between poly(ADP-ribose) polymerases and DNA methylation processes, with studies suggesting that inhibitors like 3-aminobenzamide can affect DNA hypermethylation, potentially impacting gene expression and cellular functions (Reale et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-amino-N,N,4-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-4-5-8(6-9(7)11)10(13)12(2)3/h4-6H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPENLBANQJYBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2741117.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2741125.png)

![1-[4-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741127.png)

![2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B2741133.png)

![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B2741134.png)

![N-[(2-methoxyadamantan-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2741136.png)